molecular formula C7H12O3 B6232871 {2,6-dioxabicyclo[3.2.1]octan-1-yl}methanol CAS No. 2703774-49-4

{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanol

Cat. No.: B6232871
CAS No.: 2703774-49-4
M. Wt: 144.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanol is a bicyclic acetal compound with a unique structure that includes two oxygen atoms in a bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,6-dioxabicyclo[3.2.1]octan-1-yl}methanol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of barium oxide in dimethylformamide at elevated temperatures . The reaction conditions must be carefully controlled to prevent side reactions and ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of bioactive compounds.

    Medicine: Research is ongoing into its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of {2,6-dioxabicyclo[3.2.1]octan-1-yl}methanol involves its interaction with molecular targets and pathways. Its unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific molecular targets and pathways depend on the context of its use, such as in drug development or material science .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {2,6-dioxabicyclo[3.2.1]octan-1-yl}methanol include:

Uniqueness

What sets {2,6-dioxabicyclo[32Its ability to undergo a variety of chemical reactions and its utility in multiple fields make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

2703774-49-4

Molecular Formula

C7H12O3

Molecular Weight

144.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.